molecular formula C7H14O B14638329 (3S,4R)-2,2,3,4-Tetramethyloxetane CAS No. 54582-13-7

(3S,4R)-2,2,3,4-Tetramethyloxetane

Cat. No.: B14638329
CAS No.: 54582-13-7
M. Wt: 114.19 g/mol
InChI Key: XJBDMNMFTORFBQ-NTSWFWBYSA-N
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Description

(3S,4R)-2,2,3,4-Tetramethyloxetane is a chiral organic compound characterized by its unique four-membered oxetane ring structure with four methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-2,2,3,4-Tetramethyloxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a diol or halohydrin precursor in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-2,2,3,4-Tetramethyloxetane can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-2,2,3,4-Tetramethyloxetane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of (3S,4R)-2,2,3,4-Tetramethyloxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through:

    Molecular Targets: Enzymes or receptors that recognize the oxetane ring structure.

    Pathways: Involvement in metabolic or signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3,4-Dimethyloxetane: A related compound with fewer methyl groups.

    (2S,3R)-2,3-Dimethyloxetane: Another oxetane derivative with different stereochemistry.

Uniqueness

(3S,4R)-2,2,3,4-Tetramethyloxetane is unique due to its specific stereochemistry and the presence of four methyl groups, which confer distinct chemical and physical properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54582-13-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(3S,4R)-2,2,3,4-tetramethyloxetane

InChI

InChI=1S/C7H14O/c1-5-6(2)8-7(5,3)4/h5-6H,1-4H3/t5-,6+/m0/s1

InChI Key

XJBDMNMFTORFBQ-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@H](OC1(C)C)C

Canonical SMILES

CC1C(OC1(C)C)C

Origin of Product

United States

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